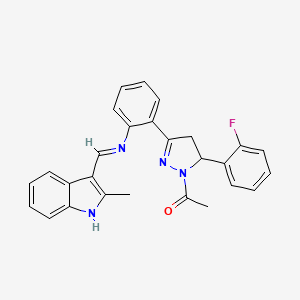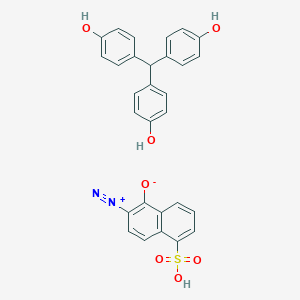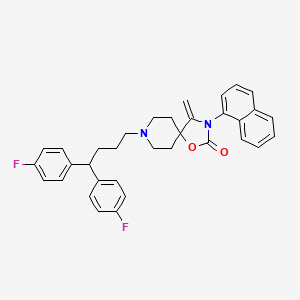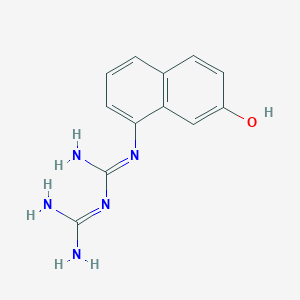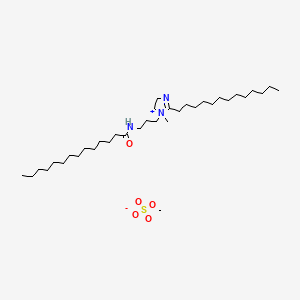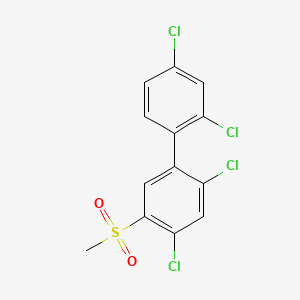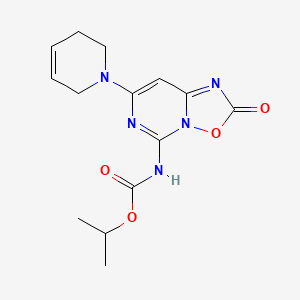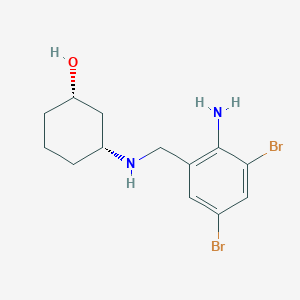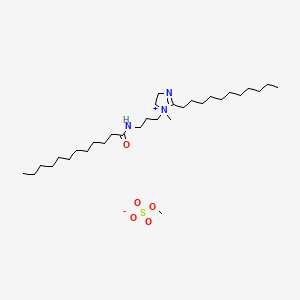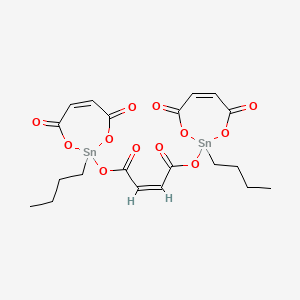
(Z)-2,2'-((1,4-Dioxobut-2-ene-1,4-diyl)bis(oxy))bis(2-butyl-1,2,3-dioxostannepin-4,7-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 298-578-4 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Análisis De Reacciones Químicas
EINECS 298-578-4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
EINECS 298-578-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: The compound is used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of EINECS 298-578-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and biochemical changes, depending on the context of its use .
Comparación Con Compuestos Similares
EINECS 298-578-4 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison can be based on factors such as reactivity, stability, and applications. Some similar compounds include:
EINECS 203-770-8: Known for its use in chemical synthesis.
EINECS 234-985-5: Recognized for its industrial applications.
EINECS 239-934-0: Used in various biological studies.
EINECS 298-578-4 stands out due to its specific properties and applications in multiple fields.
Propiedades
Número CAS |
93819-95-5 |
|---|---|
Fórmula molecular |
C20H24O12Sn2 |
Peso molecular |
693.8 g/mol |
Nombre IUPAC |
bis(2-butyl-4,7-dioxo-1,3,2-dioxastannepin-2-yl) (Z)-but-2-enedioate |
InChI |
InChI=1S/3C4H4O4.2C4H9.2Sn/c3*5-3(6)1-2-4(7)8;2*1-3-4-2;;/h3*1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;;/q;;;;;2*+3/p-6/b2-1-;;;;;; |
Clave InChI |
BMASLOOHTMQIGP-PJARZLKDSA-H |
SMILES isomérico |
CCCC[Sn]1(OC(=O)C=CC(=O)O1)OC(=O)/C=C\C(=O)O[Sn]2(OC(=O)C=CC(=O)O2)CCCC |
SMILES canónico |
CCCC[Sn]1(OC(=O)C=CC(=O)O1)OC(=O)C=CC(=O)O[Sn]2(OC(=O)C=CC(=O)O2)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


